Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with indole-3-carbaldehyde in the presence of a base such as piperidine or pyridine . The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Forms amine derivatives.
Substitution: Results in substituted indole derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of materials for organic nonlinear optics.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate involves its interaction with various molecular targets. The compound’s indole moiety allows it to interact with biological receptors, potentially inhibiting enzymes or modulating receptor activity. This interaction can lead to anti-inflammatory or anticancer effects by affecting pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ethyl trans-α-cyano-3-indoleacrylate: A synonym for Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
This compound is unique due to its combination of a cyano group and an indole moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in organic synthesis, medicinal chemistry, and material science .
Properties
IUPAC Name |
ethyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)10(8-15)7-11-9-16-13-6-4-3-5-12(11)13/h3-7,9,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRLIASMKGKPDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101257485 | |
Record name | Ethyl 2-cyano-3-(1H-indol-3-yl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101257485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6286-56-2 | |
Record name | Ethyl 2-cyano-3-(1H-indol-3-yl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6286-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-cyano-3-(1H-indol-3-yl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101257485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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